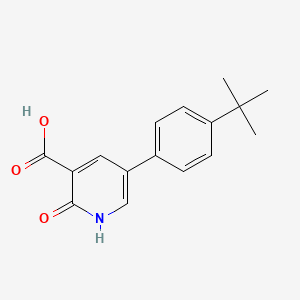

2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid

Vue d'ensemble

Description

2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid is an organic compound with the molecular formula C16H17NO3. It is characterized by the presence of a hydroxyl group and a carboxylic acid group attached to a nicotinic acid core, with a tert-butylphenyl substituent at the 5-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid typically involves the reaction of 4-tert-butylphenylboronic acid with 2-chloronicotinic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-oxo-5-(4-T-butylphenyl)nicotinic acid.

Reduction: Formation of 2-hydroxy-5-(4-T-butylphenyl)nicotinic alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinic acid, including 2-hydroxy-5-(4-T-butylphenyl)nicotinic acid, exhibit significant antimicrobial activity. For instance, research demonstrated that certain compounds synthesized from nicotinic acid showed effective bactericidal properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL . This suggests potential applications in treating infections caused by these pathogens.

TRPV1 Activation

This compound is noted for its interaction with the TRPV1 receptor, a key player in pain sensation and thermoregulation. Studies have shown that nicotinic acid can activate TRPV1, leading to increased blood flow and vasodilation effects . This mechanism could be harnessed for developing treatments for conditions characterized by poor circulation or pain management.

Pharmaceutical Industry

The compound's ability to modulate biological pathways makes it a candidate for pharmaceutical applications, particularly in drug formulations aimed at enhancing vascular health or managing dyslipidemias. Its derivatives are already utilized in treatments for conditions such as hyperlipidemia .

Nutritional Supplements

As a derivative of niacin (vitamin B3), this compound can be integrated into dietary supplements aimed at preventing deficiencies and promoting metabolic health . Its inclusion in animal feed as a vitamin supplement is also notable, enhancing growth and health in livestock.

Cosmetic Applications

Given its antioxidant properties, derivatives of nicotinic acid are being explored for use in cosmetic formulations aimed at improving skin health and appearance. The compound's ability to enhance blood flow may also contribute to skin rejuvenation effects.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted on newly synthesized nicotinic acid derivatives found that one compound exhibited a strong bactericidal effect against MRSA strains with an MIC of 15.62 µg/mL, indicating its potential use in developing new antibiotics . -

Case Study 2: TRPV1 Modulation

Research involving animal models demonstrated that administration of nicotinic acid led to significant increases in cutaneous perfusion, suggesting therapeutic implications for conditions requiring enhanced blood flow management .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The tert-butylphenyl group enhances the compound’s hydrophobic interactions, potentially increasing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

2-Hydroxy-5-phenyl nicotinic acid: Lacks the tert-butyl group, resulting in different hydrophobic interactions.

2-Hydroxy-5-(4-methylphenyl)nicotinic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

2-Hydroxy-5-(4-ethylphenyl)nicotinic acid: Contains an ethyl group, leading to variations in its chemical reactivity and biological activity.

Uniqueness: The presence of the tert-butyl group in 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid provides unique steric and hydrophobic properties, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Activité Biologique

2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a tert-butylphenyl substituent at the 5-position of the nicotinic acid backbone. This structural modification is believed to enhance its biological efficacy compared to other nicotinic acid derivatives.

Target Interactions

The compound is known to interact with various molecular targets, influencing multiple biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory responses .

Biochemical Pathways

By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators such as prostaglandins. This action can lead to decreased inflammation and associated symptoms in various disease models .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures subjected to oxidative stress or inflammatory stimuli . The inhibition of COX-2 is a key mechanism underlying these effects.

Antioxidant Activity

This compound has also been investigated for its antioxidant capabilities. It is reported to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 1: Antioxidant Activity Measurements

| Assay Type | Result |

|---|---|

| ROS Scavenging Activity | Significant reduction in intracellular ROS |

| Mitochondrial Membrane Potential | Maintained compared to control |

| Enzyme Activity (CAT, SOD) | Elevated levels post-treatment |

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its efficacy against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MICs) indicating promising activity .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 7.81 | Moderate |

| Staphylococcus epidermidis | 1.95 | High |

Case Studies

In a study focusing on neuroprotective effects, this compound was shown to alleviate cell apoptosis induced by oxidative stress in neuroblastoma cells. The compound improved cell viability and reduced markers of oxidative damage .

Another investigation highlighted its role in reducing inflammation in models of ischemic stroke, where it demonstrated significant neuroprotective effects through modulation of the Akt/Nrf2 signaling pathway .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good stability under physiological conditions, although further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Initial findings suggest that it may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity .

Propriétés

IUPAC Name |

5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDWJRKPPMRSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687741 | |

| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-88-4 | |

| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.